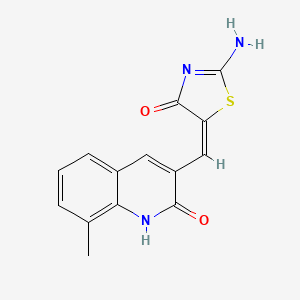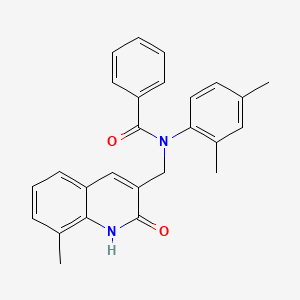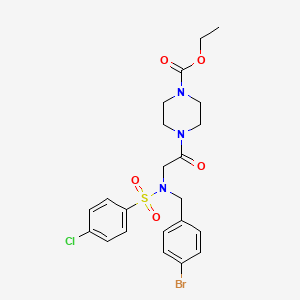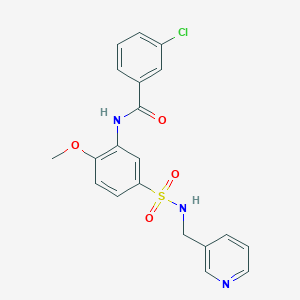![molecular formula C22H28N2O3S B7706238 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7706238.png)
2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. CB-839 has been shown to have promising anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic intermediate in cancer cells. Glutamate is then used to produce energy and biosynthetic precursors that are necessary for cell growth and proliferation. 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide inhibits glutaminase, which leads to a decrease in glutamate production and a subsequent decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting glutaminase, 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide has been shown to decrease the levels of several key metabolites in cancer cells, including glutamate, aspartate, and α-ketoglutarate. 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide has also been shown to induce autophagy, a process by which cells recycle damaged or unwanted components, which can lead to cell death in cancer cells.
Advantages and Limitations for Lab Experiments
2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide has several advantages for lab experiments, including its potency and selectivity for glutaminase. 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide is also relatively easy to synthesize and can be administered orally, which makes it a convenient tool for studying glutamine metabolism in cancer cells. However, 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide also has some limitations, including its potential toxicity in normal cells and its potential to cause metabolic stress in cancer cells, which can lead to the development of drug resistance.
Future Directions
There are several future directions for the development and application of 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide. One potential direction is the combination of 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide with other targeted therapies or chemotherapy agents, which may enhance its anti-tumor activity and reduce the risk of drug resistance. Another direction is the development of biomarkers that can predict which patients are most likely to benefit from 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide treatment. Finally, the continued evaluation of 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide in clinical trials will be important for determining its safety and efficacy in patients with cancer.
Synthesis Methods
The synthesis of 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide involves several steps, including the reaction of cyclohexylamine with benzenesulfonyl chloride to form N-cyclohexylbenzenesulfonamide, which is then reacted with pyridine-3-carboxaldehyde to form N-[(pyridin-3-yl)methyl]cyclohexylbenzenesulfonamide. This compound is then reacted with acetyl chloride to form 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide.
Scientific Research Applications
2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of a wide range of tumor types, including pancreatic cancer, non-small cell lung cancer, and triple-negative breast cancer. 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide works by targeting the metabolic vulnerabilities of cancer cells, which are characterized by increased glutamine metabolism. By inhibiting glutaminase, 2-(N-cyclohexylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide deprives cancer cells of the nutrients they need to grow and survive.
properties
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-benzyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-23(17-19-11-5-2-6-12-19)22(25)18-24(20-13-7-3-8-14-20)28(26,27)21-15-9-4-10-16-21/h2,4-6,9-12,15-16,20H,3,7-8,13-14,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSFXIFJSYJCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B7706157.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706189.png)

![3-methyl-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706198.png)

![(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7706202.png)



![2-bromo-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706229.png)


![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7706255.png)